molecular formula C8H6BrNOS B12875197 2-(Bromomethyl)-4-mercaptobenzo[d]oxazole

2-(Bromomethyl)-4-mercaptobenzo[d]oxazole

Cat. No.: B12875197
M. Wt: 244.11 g/mol
InChI Key: OBEJNJYRQBGVFG-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-mercaptobenzo[d]oxazole: is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4-mercaptobenzo[d]oxazole typically involves the bromination of a precursor compound. One common method involves the reaction of 2-methyl-4-mercaptobenzo[d]oxazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the methyl group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. For example, a three-step protocol can be employed, starting with the thermolysis of vinyl azides to generate azirines, which then react with bromoacetyl bromide to produce 2-(bromomethyl)oxazoles .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4-mercaptobenzo[d]oxazole undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium thiolate or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Nucleophilic Substitution: Substituted oxazoles with various functional groups.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxazole derivatives.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-mercaptobenzo[d]oxazole involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, facilitating nucleophilic attack by biological molecules such as enzymes or receptors. This interaction can lead to the formation of covalent bonds, altering the function of the target molecule and exerting biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-4-mercaptobenzo[d]oxazole
  • 2-(Iodomethyl)-4-mercaptobenzo[d]oxazole
  • 2-(Bromomethyl)-4-methylbenzo[d]oxazole

Uniqueness

2-(Bromomethyl)-4-mercaptobenzo[d]oxazole is unique due to the presence of both bromomethyl and mercapto groups, which confer distinct reactivity and potential for diverse chemical transformations. Compared to its analogs, the bromomethyl group provides a balance between reactivity and stability, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C8H6BrNOS

Molecular Weight

244.11 g/mol

IUPAC Name

2-(bromomethyl)-1,3-benzoxazole-4-thiol

InChI

InChI=1S/C8H6BrNOS/c9-4-7-10-8-5(11-7)2-1-3-6(8)12/h1-3,12H,4H2

InChI Key

OBEJNJYRQBGVFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S)N=C(O2)CBr

Origin of Product

United States

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